1-Cyclopropylpiperazine dihydrochloride

Overview

Description

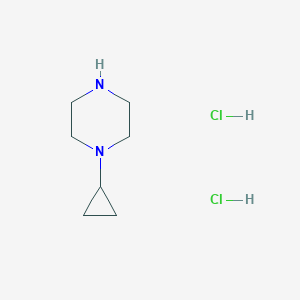

1-Cyclopropylpiperazine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . This compound is known for its applications in the pharmaceutical industry, particularly as a selective serotonin reuptake inhibitor (SSRI) . It appears as a white crystalline powder and is used in various research and industrial applications.

Mechanism of Action

Target of Action

It is known that piperazine compounds, which 1-cyclopropylpiperazine dihydrochloride is a derivative of, primarily target the gaba (gamma-aminobutyric acid) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Piperazine compounds, including this compound, act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Given its action on gaba receptors, it can be inferred that it influences the gabaergic neurotransmission pathway .

Result of Action

Based on its mode of action, it can be inferred that it causes hyperpolarization of nerve endings, leading to flaccid paralysis .

Preparation Methods

The synthesis of 1-Cyclopropylpiperazine dihydrochloride involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups .

Chemical Reactions Analysis

1-Cyclopropylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylpiperazine N-oxide, while reduction can produce cyclopropylpiperazine .

Scientific Research Applications

1-Cyclopropylpiperazine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its effects on serotonin levels, making it relevant in neurochemical research.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

1-Cyclopropylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:

Trimetazidine: Used in the treatment of angina.

Ranolazine: Used for chronic angina.

Aripiprazole: An antipsychotic medication.

Quetiapine: Used to treat schizophrenia and bipolar disorder.

What sets this compound apart is its specific action as an SSRI, which is not a common feature among all piperazine derivatives .

Biological Activity

1-Cyclopropylpiperazine dihydrochloride (1-CPP) is a piperazine derivative that has garnered interest for its potential biological activities. This compound is primarily recognized for its role in pharmacological research and as a biochemical probe. Below, we explore the biological activity of 1-CPP, including its mechanism of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C7H14N2

- Molecular Weight : 126.2 g/mol

- CAS Number : 20327-23-5

The precise mechanism of action of 1-Cyclopropylpiperazine is not fully elucidated. However, it is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and ionic interactions. These interactions may lead to conformational changes in target proteins or enzymes, influencing their activity.

Potential Targets

- Receptors : 1-CPP may interact with neurotransmitter receptors, particularly those involved in the central nervous system.

- Enzymes : It has been suggested that this compound could serve as a biochemical probe to study enzyme mechanisms due to its structural properties.

Pharmacokinetics

The pharmacokinetic profile of 1-CPP indicates favorable bioavailability characteristics:

- Absorption : Compounds with molecular weights below 500 g/mol typically exhibit good absorption; thus, 1-CPP is expected to be well-absorbed.

- Distribution : Limited data exists on the distribution of 1-CPP in vivo, but its chemical structure suggests it may cross biological membranes effectively.

- Metabolism and Excretion : Detailed metabolic pathways remain to be elucidated; however, studies on similar piperazine derivatives indicate potential pathways involving cytochrome P450 enzymes.

In Vitro Studies

Research has indicated that piperazine derivatives, including 1-CPP, exhibit a broad spectrum of biological activities. For instance:

- Antiviral Activity : Some studies have explored the antiviral properties of related compounds against various viruses, suggesting that modifications in the piperazine structure can enhance activity.

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| C8 | 56.8 | 53.3 | 55.3 |

| C16 | 53.3 | 56.1 | 56.1 |

| C18 | 55.3 | 60.0 | 60.0 |

This table illustrates the comparative effectiveness of different piperazine derivatives, indicating potential therapeutic applications for compounds similar to 1-CPP .

Case Studies

A notable study highlighted the use of piperazine derivatives in targeting specific viral infections, demonstrating significant protective effects compared to control agents . The findings suggest that structural modifications can lead to enhanced efficacy against viral pathogens.

Properties

IUPAC Name |

1-cyclopropylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJNSFSTSJWJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611447 | |

| Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139256-79-4 | |

| Record name | 1-Cyclopropylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.